molecular formula C13H16N4O4S B2563534 Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate CAS No. 384368-14-3

Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate

Cat. No.: B2563534
CAS No.: 384368-14-3
M. Wt: 324.36
InChI Key: PHIYWNHGXAFVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate is a complex organic compound belonging to the purine family This compound features a purine ring system substituted with a prop-2-enyl group and a sulfanylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate typically involves multi-step organic synthesis

    Purine Core Synthesis: The purine core can be synthesized via condensation reactions involving formamide derivatives and amines under acidic or basic conditions.

    Introduction of Prop-2-enyl Group: The prop-2-enyl group is introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Formation of Sulfanylpropanoate Ester: The final step involves the esterification of the sulfanylpropanoate group, typically using thioacetic acid and methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted purine derivatives.

Scientific Research Applications

Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel purine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-methyl-2,6-dioxo-7-(2-methyl-2-propenyl)purin-8-yl)sulfanylacetate
  • Methyl 2-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl)sulfanylpropanoate
  • Methyl 2-(3-methyl-2,6-dioxo-7-(4-methylbenzyl)purin-8-yl)sulfanylpropanoate

Uniqueness

Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-5-6-17-8-9(16(3)12(20)15-10(8)18)14-13(17)22-7(2)11(19)21-4/h5,7H,1,6H2,2-4H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIYWNHGXAFVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.